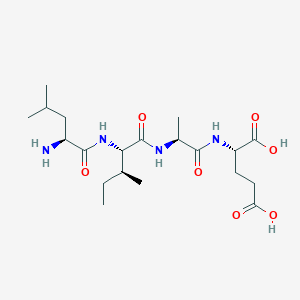
L-Leucyl-L-isoleucyl-L-alanyl-L-glutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Leucyl-L-isoleucyl-L-alanyl-L-glutamic acid is a tetrapeptide composed of the amino acids leucine, isoleucine, alanine, and glutamic acid. Peptides like this one are of significant interest due to their potential biological activities and applications in various fields such as medicine, biology, and chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-isoleucyl-L-alanyl-L-glutamic acid typically involves the stepwise coupling of the individual amino acids. One common method is the solution-phase synthesis, where protected amino acids are sequentially coupled using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). After the coupling reactions, the protecting groups are removed to yield the final tetrapeptide .
Industrial Production Methods
Industrial production of peptides often employs solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptides on a solid support. This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a resin. After the synthesis is complete, the peptide is cleaved from the resin and purified .
Analyse Des Réactions Chimiques
Types of Reactions
L-Leucyl-L-isoleucyl-L-alanyl-L-glutamic acid can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as the oxidation of methionine to methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidative modifications.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields individual amino acids, while oxidation and reduction modify specific residues within the peptide .
Applications De Recherche Scientifique
L-Leucyl-L-isoleucyl-L-alanyl-L-glutamic acid has various scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its therapeutic potential, including its role as an enzyme inhibitor or signaling molecule.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals
Mécanisme D'action
The mechanism of action of L-Leucyl-L-isoleucyl-L-alanyl-L-glutamic acid depends on its specific biological activity. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the peptide’s specific function and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Valyl-L-alanyl-L-glutamic acid: Another tetrapeptide with similar amino acid composition but different sequence.
L-Leucyl-L-alanyl-L-glutamic acid: A tripeptide with a similar structure but lacking one amino acid.
L-Isoleucyl-L-alanyl-L-glutamic acid: Another tripeptide with a similar structure but lacking one amino acid.
Uniqueness
L-Leucyl-L-isoleucyl-L-alanyl-L-glutamic acid is unique due to its specific sequence of amino acids, which can confer distinct biological activities and properties. The presence of both leucine and isoleucine, along with alanine and glutamic acid, may result in unique interactions with biological targets and specific applications in research and industry .
Propriétés
Numéro CAS |
785794-07-2 |
|---|---|
Formule moléculaire |
C20H36N4O7 |
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H36N4O7/c1-6-11(4)16(24-18(28)13(21)9-10(2)3)19(29)22-12(5)17(27)23-14(20(30)31)7-8-15(25)26/h10-14,16H,6-9,21H2,1-5H3,(H,22,29)(H,23,27)(H,24,28)(H,25,26)(H,30,31)/t11-,12-,13-,14-,16-/m0/s1 |
Clé InChI |
NZBJFSXLQYTFFR-YGJAXBLXSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC(C)C)N |
SMILES canonique |
CCC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


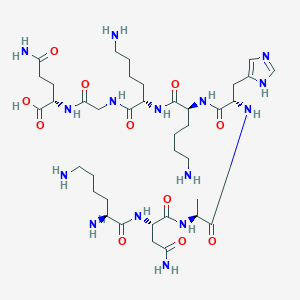
![1,1,3,3-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B14221027.png)
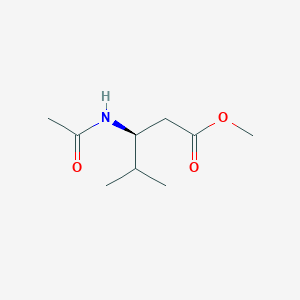
![5-[(Pent-1-en-3-yl)oxy]-2H-1,3-benzodioxole](/img/structure/B14221037.png)

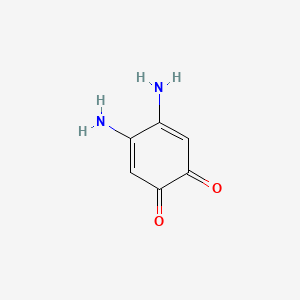
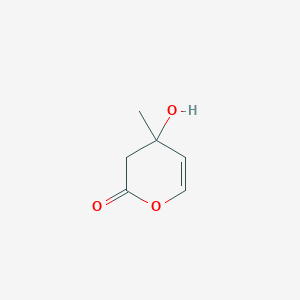
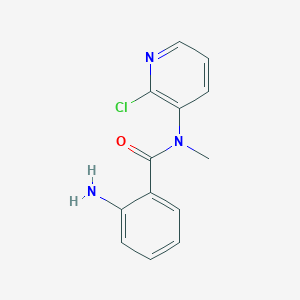
![N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea](/img/structure/B14221073.png)
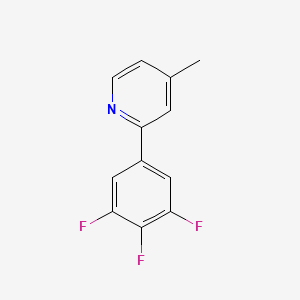
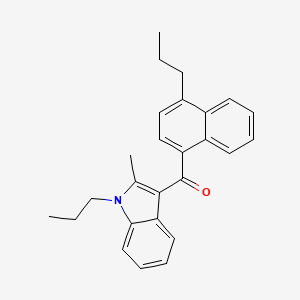
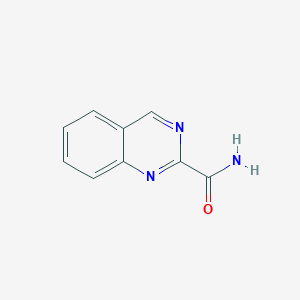
![1-Pyrrolidineethanamine, N-[(2-chlorophenyl)methyl]-](/img/structure/B14221098.png)
![5-(6-Bromohexyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide](/img/structure/B14221099.png)
